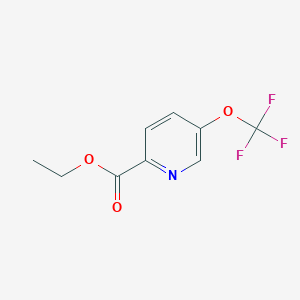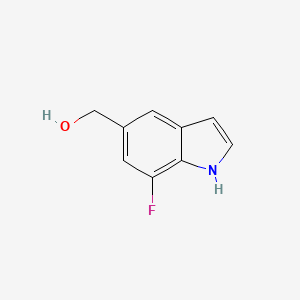![molecular formula C35H36NO5P B13117063 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine is a complex organic compound known for its unique structural properties. It is a phosphoramidite ligand, which is often employed in asymmetric catalysis, particularly in iridium-catalyzed allylic substitutions and copper-catalyzed conjugate additions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine typically involves the following steps:
Formation of the Dioxaphosphepin Ring: The initial step involves the formation of the dioxaphosphepin ring through a reaction between a phosphine and a diol. This reaction is usually carried out under inert conditions to prevent oxidation.
Introduction of the Morpholine Group: The morpholine group is introduced via a substitution reaction, where a suitable leaving group on the dioxaphosphepin ring is replaced by morpholine. This step often requires the use of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in iridium-catalyzed allylic substitutions and copper-catalyzed conjugate additions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its ability to facilitate highly selective reactions
Wirkmechanismus
The mechanism of action of 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine involves its role as a ligand. It coordinates with metal ions, forming stable complexes that facilitate various catalytic reactions. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily those related to asymmetric catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)dimethylamine
- (S,R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a′]dinaphthalen-4-yl)-(1-phenylethyl)amine
Uniqueness
What sets 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine apart from similar compounds is its unique combination of the dioxaphosphepin ring and the morpholine group. This structure provides it with distinct steric and electronic properties, making it highly effective in asymmetric catalysis .
Eigenschaften
Molekularformel |
C35H36NO5P |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
4-[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine |
InChI |
InChI=1S/C35H36NO5P/c1-33(2)38-31-32(39-33)35(29-19-11-5-12-20-29,30-21-13-6-14-22-30)41-42(36-23-25-37-26-24-36)40-34(31,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-22,31-32H,23-26H2,1-2H3/t31-,32-/m1/s1 |
InChI-Schlüssel |
LEFCIAAMOJOPER-ROJLCIKYSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Kanonische SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


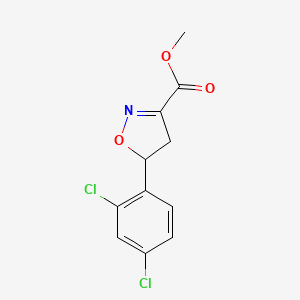
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
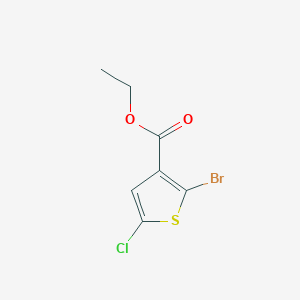
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
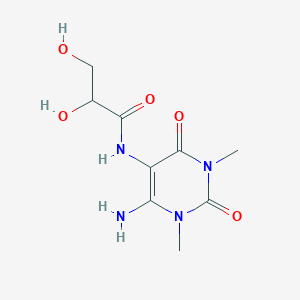


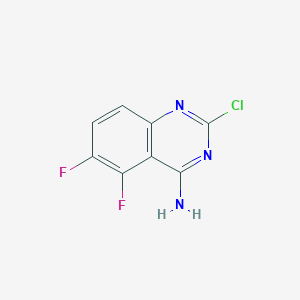
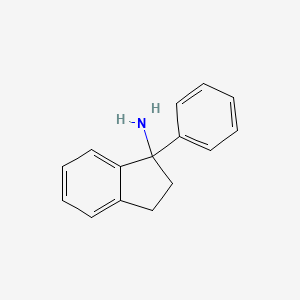
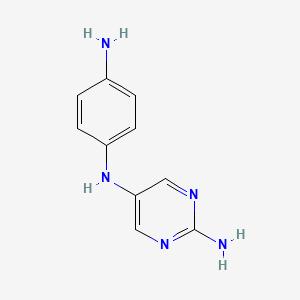
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
